3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the class of pyrrolopyridines. This compound is characterized by the presence of bromine, chlorine, and a tosyl group attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound has a CAS number of 866546-10-3 and is primarily utilized as an intermediate in chemical synthesis processes, particularly in the development of pharmaceuticals targeting various diseases, including cancer.
The synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. A common synthetic route includes:
The molecular structure of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine features a fused six-membered pyridine ring and a five-membered pyrrole ring, forming an essentially planar aza-indole skeleton.
This structure allows for various interactions with biological targets, influencing its biochemical properties and potential applications in medicinal chemistry.
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can participate in several types of chemical reactions:
The mechanism of action for 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific biological targets:
Research indicates that this compound's inhibition of FGFRs leads to significant cellular effects, including reduced proliferation rates and increased apoptosis in cancerous cells .
Analytical techniques like NMR and IR spectroscopy confirm the structural integrity and purity of synthesized batches .
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
This compound's versatility makes it a valuable asset in ongoing research aimed at developing novel therapeutic agents .
The synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine relies on sequential functionalization of the 7-azaindole core, beginning with appropriate halogenation followed by regioselective tosylation. A representative approach involves:
Optimization Insight: Protecting the pyrrole nitrogen early prevents metalation issues during cross-coupling. The tosyl group enhances crystallinity, simplifying purification after bromination/chlorination [4]. Yields for tosylation typically exceed 85% when using aprotic solvents (DMF, THF) and stoichiometric base [7].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Molecular Formula | Key Synthetic Role |
---|---|---|---|
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 757978-19-1 | C₇H₄BrIN₂ | Halogenated core for cross-coupling |
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | CID 49759066 | C₁₄H₁₀BrIN₂O₂S | Tosyl-protected intermediate for diversification |
3-Bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 1417421-99-8 | C₁₄H₁₀BrFN₂O₂S | Fluorinated analog illustrating halogen versatility |
Regioselective halogenation at the 3- and 5-positions of the 7-azaindole scaffold exploits electronic asymmetry within the ring system:
Optimization Insight: Sequential halogenation (iodine at C-3, bromine at C-5) leverages the superior leaving-group ability of iodide for subsequent cross-coupling. Thermodynamically controlled chlorination at C-5 benefits from polar aprotic solvents like DMF at 80–100°C [2] [10].
Table 2: Halogenation Methods for Key Positions
Position | Reagent | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
C-3 | NIS or Br₂ | DCM, 0–25°C, 1–2 h | >90% | 75–92% |
C-5 (from Br) | CuCl₂/Pd catalyst | DMF, 100°C, 12 h | >95% | 60–78% |
C-5 (from H) | n-BuLi/ClC₂Cl₅ | THF, −78°C to 25°C, 4 h | >85% | 45–65% |
The 3-bromo and 5-chloro substituents in 1-tosyl-protected 7-azaindoles exhibit differential reactivity in cross-coupling, enabling sequential functionalization:
Optimization Insight: The electron-withdrawing tosyl group slightly enhances reactivity at C-3/C-5. Couplings at C-3 tolerate diverse boronic acids (aryl, heteroaryl, vinyl), while C-5 functionalization requires bulky phosphine ligands (e.g., XPhos) to prevent catalyst deactivation [6] [9].
Tosyl protection of the pyrrole nitrogen serves dual purposes: directing electrophilic substitution and enabling solubility for purification. Key considerations include:
Optimization Insight: Deprotection must avoid compromising halogen substituents. Basic conditions are preferred for chloro/bromo preservation, while strong acids may cause dehalogenation. Post-deprotection, the free NH-pyrrolopyridine regains hydrogen-bonding capacity critical for biological activity [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1